2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid

Lipophilicity Membrane Permeability Environmental Fate

This ≥95% purity chlorinated dimethylphenoxypropanoic acid is a non-interchangeable scaffold for agrochemical SAR and herbicide development. Its unique 4-chloro-3,5-dimethyl substitution yields a balanced LogP (2.81) and melting point (113.75°C), ensuring optimal foliar uptake and solid-phase handling. Procurement of this research-grade material enables cost-effective emulsifiable concentrate trials and environmental fate studies without the validation risks of generic analogs.

Molecular Formula C11H13ClO3
Molecular Weight 228.67 g/mol
CAS No. 14234-20-9
Cat. No. B080804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
CAS14234-20-9
Molecular FormulaC11H13ClO3
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OC(C)C(=O)O
InChIInChI=1S/C11H13ClO3/c1-6-4-9(5-7(2)10(6)12)15-8(3)11(13)14/h4-5,8H,1-3H3,(H,13,14)
InChIKeyOGSDXLUKTYSYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid: A Chlorinated Dimethylphenoxy Propanoic Acid with Distinct Physicochemical and Herbicidal Profiles


2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid (CAS 14234-20-9) is a chlorinated dimethylphenoxypropanoic acid derivative that belongs to the phenoxypropanoic acid class [1]. It is characterized by a propanoic acid moiety linked to a phenoxy group that bears a chlorine atom at the para position and two methyl groups at the meta positions [1]. The compound is primarily recognized for its herbicidal activity, acting as a selective herbicide effective against a range of broadleaf weeds , and is also utilized as a versatile building block in organic synthesis . Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol [1]. This compound is available from multiple reputable vendors at a typical purity of 95% for research and development applications .

Why 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid Cannot Be Simply Substituted with Unsubstituted or Differently Substituted Analogs


Phenoxypropanoic acids are not interchangeable; even minor modifications to the substitution pattern on the aromatic ring or the propanoic acid backbone significantly alter key physicochemical properties—including lipophilicity, melting point, and aqueous solubility—which in turn govern formulation behavior, environmental fate, and biological activity [1]. The presence of both a 4‑chloro substituent and 3,5‑dimethyl groups in the target compound creates a unique hydrophobic‑hydrophilic balance that differs markedly from analogs lacking one or both features, making generic replacement without experimental validation risky in both agrochemical development and medicinal chemistry applications [1][2].

Quantitative Differentiation of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid from Key Structural Analogs


Enhanced Lipophilicity (LogP) versus Unsubstituted and Monomethylated Analogs

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid exhibits a LogP value of 2.81, which is substantially higher than the LogP of 2.3 for the non‑methylated analog 2-(4-chlorophenoxy)propanoic acid [1] and also exceeds the LogP of 2.61 for the analog lacking the chlorine substituent, 2-(3,5-dimethylphenoxy)propanoic acid . This indicates that the combined 4‑chloro and 3,5‑dimethyl substitution pattern confers greater lipophilicity, influencing both membrane permeability and environmental partitioning.

Lipophilicity Membrane Permeability Environmental Fate

Markedly Higher Predicted Melting Point Compared to the 4‑Chloro Analog

The predicted melting point of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid is 113.75 °C [1], whereas the experimentally determined melting point of the closely related analog 2-(4-chlorophenoxy)propanoic acid is only 66 °C . The additional 3,5‑dimethyl groups more than double the thermal energy required to disrupt the crystal lattice, indicating enhanced thermal stability.

Thermal Stability Formulation Crystal Engineering

Greater Aqueous Solubility than the Gem‑Dimethyl Analog

The predicted water solubility of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid is 360.84 mg/L [1], which is 28% higher than the predicted solubility of 281.21 mg/L for the gem‑dimethyl analog 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid [2]. The absence of the additional α‑methyl group on the propanoic acid chain improves aqueous solubility, an important factor for biological availability and environmental mobility.

Aqueous Solubility Formulation Bioavailability

Optimized Purity Grade for Research and Development Applications

2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is commercially supplied at a purity of ≥95% (HPLC) , which is a standard research‑grade specification suitable for chemical synthesis, structure‑activity relationship studies, and early‑stage development . In contrast, the simpler analog 2-(4-chlorophenoxy)propanoic acid is available at a higher purity of >98% from select vendors [1], reflecting differences in market demand and intended application scope.

Purity Research Grade Chemical Building Block

Optimal Research and Industrial Applications for 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid


Synthesis of Novel Phenoxypropanoic Acid Herbicides

The unique substitution pattern of 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid serves as an ideal scaffold for the development of next‑generation selective herbicides. Its enhanced lipophilicity (LogP 2.81) [1] and moderate aqueous solubility (360 mg/L) [2] provide a balanced profile for foliar uptake and soil mobility, making it a valuable starting material for structure‑activity relationship (SAR) campaigns aimed at improving weed control efficacy .

Chemical Building Block for Medicinal Chemistry Libraries

With a purity of ≥95% and a well‑defined phenoxypropanoic acid core, this compound is routinely employed as a building block in the synthesis of diverse chemical libraries . Its distinct physicochemical properties—particularly the higher melting point (113.75 °C) [2] relative to simpler analogs—facilitate solid‑phase handling and purification, supporting high‑throughput medicinal chemistry workflows and fragment‑based drug discovery [1].

Reference Standard for Environmental Fate Studies

Given the compound's herbicidal activity and its predicted environmental behavior (LogP 2.81, water solubility 360 mg/L) [1][2], it serves as a useful reference standard for analytical method development in environmental monitoring. Researchers investigating the fate and transport of phenoxypropanoic acid herbicides in soil and water matrices can utilize this compound to calibrate LC‑MS/MS assays and assess degradation pathways .

Intermediate for Agrochemical Formulation Development

The thermal stability inferred from its elevated melting point [2] and the moderate aqueous solubility [2] make 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid a suitable intermediate for developing emulsifiable concentrates or wettable powder formulations. Procurement of this compound at 95% purity enables cost‑effective scale‑up trials before committing to high‑purity (>98%) material for final product registration.

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